molecular formula C15H23N3O2 B598734 Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate CAS No. 1198408-35-3

Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate

Cat. No. B598734
M. Wt: 277.368
InChI Key: UGJYTOMOCDGLRS-UHFFFAOYSA-N
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Description

Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H22N4O2 . It is used as an organic chemical synthesis intermediate .


Synthesis Analysis

The synthesis of Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate involves the dehydrogenation of 1-Boc-4-(6-nitro-3-pyridyl)piperazine and palladium on carbon in ethanol . The product is obtained through purification .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H22N4O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)11-4-5-12(15)16-10-11/h4-5,10H,6-9H2,1-3H3,(H2,15,16) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 278.35 . It has a melting point of 130-132℃ and a predicted boiling point of 454.1±45.0 °C . The compound is slightly soluble in DMSO and very slightly soluble in methanol .

Scientific Research Applications

  • Application in Anticancer Drug Synthesis : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a close derivative, is an important intermediate for small molecule anticancer drugs. It has been utilized in the synthesis of various small molecule anticancer drugs that target dysfunctional signaling pathways in cancer cells, such as the PI3K/AKT/mTOR pathway (Zhang, Ye, Xu, & Xu, 2018).

  • Role in Developing Biologically Active Compounds : Another derivative, Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, is significant in the synthesis of crizotinib and other biologically active compounds (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

  • In X-ray Studies and Structural Analysis : Tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and its related compounds have been studied for their crystal structures, contributing to the understanding of molecular packing and hydrogen bonding in these types of compounds (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).

  • Synthesis of Potential Piperidine Derivatives : It has been used in the synthesis of piperidine derivatives, which are promising synthons for the preparation of diverse piperidine derivatives with potential pharmaceutical applications (Moskalenko & Boev, 2014).

  • Intermediate for Vandetanib : A derivative, Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl) piperidine-1-carboxylate, is a key intermediate for Vandetanib, a drug used to treat certain types of cancer (Wang, Wang, Tang, & Xu, 2015).

Safety And Hazards

Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with appropriate safety measures.

properties

IUPAC Name

tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-8-6-11(7-9-18)12-4-5-13(16)17-10-12/h4-5,10-11H,6-9H2,1-3H3,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJYTOMOCDGLRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678625
Record name tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate

CAS RN

1198408-35-3
Record name tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a 500 mL round-bottomed flask, tert-butyl 4-(6-nitropyridin-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate (4.9 g, 16.0 mmol, Eq: 1.00) in EtOH (300 ml) and ethyl acetate (75 ml) was combined with palladium on carbon (1.32 g, 1.24 mmol, Eq: 0.0773). The reaction mixture was evacuated twice with hydrogen and then stirred with a hydrogen-filled balloon overnight. LC/MS analysis showed that the reaction was complete. The reaction mixture was purged with nitrogen and filtered through celite. The celite cake was washed several times with EtOAc. To the colorless combined filtrate and washes was added CH2Cl2 and the solution was evaporated to dryness. CH2Cl2 was added again and the solution was concentrated in vacuo to afford quantitative yield of the desired product. (M+H)+=278 m/e.
Quantity
4.9 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
1.32 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 6-nitro-3′,6′-dihydro-2′H-[3,4′]bipyridinyl-1′-carboxylic acid tert-butyl ester (3 g, 9.84 mmol) in CH3OH: DCM (40 mL, v/v=3:1) was added Pd/C (600 mg) and the mixture was stirred at room temperature under a hydrogen atmosphere overnight. TLC showed a complete reaction. The solution was filtered and the resulting filtrate was evaporated to dryness to give the crude product, which used directly in the next step (2.6 g, 96%). 1H NMR (300 MHz, CDCl3): δ 7.89 (d, J=2.4 Hz, 1H), 7.26 (dd, J=8.4, 2.4 Hz, 1H), 6.46 (d, J=8.4 Hz, 1H), 4.36 (bs, 2H), 4.23-4.19 (m, 2H), 2.81-2.73 (m, 2H), 2.58-2.47 (m, 1H), 1.78-1.73 (m, 2H), 1.61-1.51 (m, 2H), 1.47 (s, 9H).
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
600 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

In a 250 mL round-bottomed flask, tert-butyl 4-(6-nitropyridin-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate (632 mg, 2.07 mmol, Eq: 1.00) in EtOH (25.0 ml) and ethyl acetate (10 ml) was combined with palladium on carbon (66.1 mg, 62.1 μmol, Eq: 0.03). The mixture was evacuated twice with hydrogen and then stirred with a hydrogen-filled balloon for 22 h. The hydrogen was replaced with nitrogen. The solution was filtered through celite. The celite was washed several times with EtOAc. Concentrated in vacuo to give tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate (635 mg, quantitative yield). LC/MS-ESI observed [M+H]+ 278.
Quantity
632 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
66.1 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

A suspension of tert-butyl 6-amino-5′,6′-dihydro-[3,4′-bipyridine]-1′(2′H)-carboxylate (560 mg, 2.03 mmol), 5% Pd/C (1082 mg, 0.5 mmol) in methanol (30 mL) was purged with nitrogen for 2 min. The reaction mixture was stirred under hydrogen at ambient temperature for 16 h. The reaction mixture was diluted with dichloromethane (50 mL) and was filtered through Celite pad. The filtrate was concentrated and the residue was purified by flash column chromatography on silica gel (ISCO) eluting with 0-90% ethyl acetate in heptane to give tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate (180 mg, 31.9%) as yellow color solid. LCMS (m/z): 278 (MH+), 0.57 min.
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1082 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods V

Procedure details

Dissolve 6-nitro-3′,6′-dihydro-2′H-[3,4]bipyridinyl-1′-carboxylic acid tert-butyl ester (1.89 g) in ethanol (123.80 mL). Hydrogenate with palladium on carbon (H-Cube instrument, 70 bar, 50° C., 1 mL/min) to afford 1.72 g of the title compound. MS (ES+): m/z=278 (M+H)+.
Quantity
123.8 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Citations

For This Compound
2
Citations
L Yin, H Li, W Liu, Z Yao, Z Cheng, H Zhang… - European journal of …, 2018 - Elsevier
Glioblastoma multiforme (GBM) is the most common and deadliest of malignant brain tumors in adults. Disease development is associated with dysregulation of the cyclin D-CDK4/6-…
Number of citations: 37 www.sciencedirect.com
X Zhao, M Xin, W Huang, Y Ren, Q Jin, F Tang… - Bioorganic & Medicinal …, 2015 - Elsevier
A series of novel reversible Btk inhibitors has been designed based on the structure of the recently reported preclinical drug RN486. The synthesis and SAR of these compounds are …
Number of citations: 29 www.sciencedirect.com

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